molecular formula C10H10ClIOS B14036400 1-Chloro-1-(2-iodo-5-(methylthio)phenyl)propan-2-one

1-Chloro-1-(2-iodo-5-(methylthio)phenyl)propan-2-one

Cat. No.: B14036400
M. Wt: 340.61 g/mol
InChI Key: ZAXCWNNXAXBYOU-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-iodo-5-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H10ClIOS. This compound is characterized by the presence of chlorine, iodine, and a methylthio group attached to a phenyl ring, making it a unique and interesting molecule for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(2-iodo-5-(methylthio)phenyl)propan-2-one typically involves the halogenation of a precursor compound. One common method is the reaction of 1-(2-iodo-5-(methylthio)phenyl)propan-2-one with thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane, at a temperature range of 0-5°C to ensure the selective chlorination of the compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1-(2-iodo-5-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Chloro-1-(2-iodo-5-(methylthio)phenyl)propan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-iodo-5-(methylthio)phenyl)propan-2-one depends on its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The specific pathways involved may vary depending on the biological context and the target molecules .

Comparison with Similar Compounds

  • 1-Chloro-1-(3-iodo-2-(methylthio)phenyl)propan-2-one
  • 1-Chloro-1-(5-iodo-2-(methylthio)phenyl)propan-2-one

Comparison: While these compounds share similar structural features, such as the presence of chlorine, iodine, and a methylthio group, their positional isomers can lead to differences in reactivity and biological activity. The unique arrangement of substituents in 1-Chloro-1-(2-iodo-5-(methylthio)phenyl)propan-2-one may confer distinct properties, making it a valuable compound for specific applications .

Properties

Molecular Formula

C10H10ClIOS

Molecular Weight

340.61 g/mol

IUPAC Name

1-chloro-1-(2-iodo-5-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C10H10ClIOS/c1-6(13)10(11)8-5-7(14-2)3-4-9(8)12/h3-5,10H,1-2H3

InChI Key

ZAXCWNNXAXBYOU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)SC)I)Cl

Origin of Product

United States

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